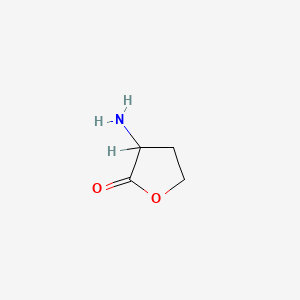

Homoserine lactone

Description

Properties

IUPAC Name |

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Bacterial Conversation: A Technical History of Homoserine Lactone Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the seminal discoveries that unveiled a new paradigm in microbial communication.

The revelation that bacteria are not merely solitary entities but sophisticated communicators has fundamentally reshaped our understanding of the microbial world. This paradigm shift was ignited by the discovery of N-acyl homoserine lactones (AHLs), a class of signaling molecules that orchestrate collective behaviors in a population-density-dependent manner, a phenomenon now widely known as quorum sensing. This technical guide delves into the history of this groundbreaking discovery, providing a detailed account of the experimental methodologies and quantitative data that laid the foundation for a new era in microbiology and drug development.

The Whispers of the Deep: Early Observations of "Autoinduction"

In the late 1960s and early 1970s, pioneering research on the marine bacterium Vibrio fischeri (then classified as Photobacterium fischeri) unveiled a captivating behavior: the organism produced light, but only when congregated in large numbers. This density-dependent bioluminescence led to the hypothesis that the bacteria were releasing a signaling molecule into their environment, which they termed an "autoinducer."[1][2] This autoinducer would accumulate as the bacterial population grew, and upon reaching a critical concentration, it would trigger the expression of genes responsible for light production.

The Breakthrough: Isolating and Identifying the First Bacterial "Language" Molecule

For years, the chemical identity of this autoinducer remained a mystery. The pivotal moment arrived in 1981 when Anatol Eberhard and his colleagues published their work on the structural identification of the autoinducer from Vibrio fischeri strain MJ-1.[1] They successfully isolated, purified, and characterized the first homoserine lactone, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

Experimental Protocols: A Blueprint for Discovery

The meticulous experimental work of Eberhard and his team provided a roadmap for the isolation and identification of other AHLs. The following sections detail the key protocols they employed.

1. Extraction and Purification of the Autoinducer

The initial challenge was to isolate the autoinducer from the conditioned medium in which the bacteria had been grown. This was achieved through a multi-step purification process:

-

Solvent Extraction: The cell-free culture supernatant was extracted with ethyl acetate (B1210297) to partition the relatively nonpolar autoinducer from the aqueous medium.[1]

-

Silica (B1680970) Gel Chromatography: The crude extract obtained after solvent evaporation was subjected to silica gel chromatography, a technique that separates compounds based on their polarity. This step provided the initial purification of the active fractions.[1]

-

High-Performance Liquid Chromatography (HPLC): The final purification was accomplished using a two-step HPLC process.[1]

-

Normal-Phase HPLC: Further separated the active fractions.

-

Reverse-Phase HPLC: This final step yielded a product that was estimated to be over 99% pure.[1]

-

Experimental Workflow for Autoinducer Isolation and Purification

Caption: Workflow for the isolation and purification of the Vibrio fischeri autoinducer.

2. Structural Elucidation

With a pure sample of the autoinducer in hand, the next step was to determine its chemical structure. A combination of spectroscopic techniques was employed:

-

High-Resolution Mass Spectrometry (MS): This technique provided the accurate molecular weight and elemental composition of the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule, such as carbonyls and amides.[1]

-

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provided detailed information about the connectivity of the atoms within the molecule, ultimately revealing the N-acyl this compound structure.[1]

To definitively confirm the proposed structure, the researchers chemically synthesized N-(3-oxohexanoyl)-L-homoserine lactone and demonstrated that the synthetic compound possessed the same biological activity as the natural autoinducer.[1]

3. The Bioluminescence Bioassay

Throughout the purification process, a sensitive bioassay was essential to track the autoinducer activity. This assay utilized a mutant strain of Vibrio fischeri that was unable to produce its own autoinducer but would produce light in its presence. The amount of light produced was proportional to the concentration of the autoinducer, allowing for its quantification.

The LuxI/LuxR Signaling Pathway: A Molecular Dialogue

The discovery of the autoinducer molecule was followed by the identification of the key proteins that govern this communication system in Vibrio fischeri:

-

LuxI: The autoinducer synthase, responsible for catalyzing the synthesis of 3-oxo-C6-HSL.

-

LuxR: A cytoplasmic receptor and transcriptional regulator.

The mechanism of this quorum-sensing circuit is elegantly simple yet powerful. At low cell densities, LuxI produces a basal level of 3-oxo-C6-HSL, which diffuses out of the cells. As the bacterial population increases, the extracellular concentration of the autoinducer rises. Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the cells and binds to the LuxR protein. This binding event causes a conformational change in LuxR, activating it as a transcriptional regulator. The LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter region of the lux operon, leading to the transcription of the genes required for luciferase production and, consequently, bioluminescence. This system also includes a positive feedback loop, as the lux operon contains the luxI gene, leading to an amplification of the autoinducer signal.

The LuxI/LuxR Quorum Sensing Circuit in Vibrio fischeri

Caption: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.

Quantitative Data: The Numbers Behind the Conversation

The following tables summarize key quantitative data related to the discovery and characterization of N-(3-oxohexanoyl)-L-homoserine lactone.

Table 1: Physicochemical Properties of N-(3-oxohexanoyl)-L-homoserine lactone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₄ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

Table 2: Concentrations of 3-oxo-C6-HSL for Induction of Bioluminescence in Vibrio fischeri

| Condition | 3-oxo-C6-HSL Concentration | Outcome | Reference |

| Sufficient for maximal luminescence induction | 120 nM | Maximal light emission | [4] |

Conclusion: A Legacy of Communication

The discovery and characterization of the first this compound revolutionized microbiology. It unveiled a sophisticated world of bacterial communication and cooperative behavior, processes now understood to be critical in diverse phenomena ranging from biofilm formation and virulence to symbiotic relationships. The foundational experimental work of Eberhard and his contemporaries not only provided the tools to explore this new frontier but also opened up novel avenues for therapeutic intervention. By understanding the language of bacteria, researchers are now developing strategies to disrupt these communication networks, offering promising new approaches to combat infectious diseases and manage microbial communities. The history of this compound discovery is a testament to the power of curiosity-driven research and a continuing source of inspiration for future scientific exploration.

References

The Expansive Repertoire of Bacterial Communication: A Technical Guide to the Natural Diversity of Homoserine Lactone Structures

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), a sophisticated mechanism of bacterial cell-to-cell communication, governs a vast array of collective behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] At the heart of this intricate signaling network in many Gram-negative bacteria lies a diverse family of molecules: the N-acyl homoserine lactones (AHLs or HSLs).[1][3][4] The structural heterogeneity of these signaling molecules provides a remarkable level of specificity and complexity to bacterial communication. This technical guide offers an in-depth exploration of the natural diversity of HSL structures, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of the underlying signaling pathways and experimental workflows.

The Core Structure and Its Variegated Modifications

The fundamental architecture of an HSL molecule consists of a conserved homoserine lactone ring N-acylated with a fatty acyl side chain.[2][5][6] The specificity of these signals is primarily dictated by variations in this acyl chain, which can differ in length, saturation, and the presence of substitutions at the C3 position.[5][7][8]

Acyl Chain Length and Saturation

The acyl chain of HSLs typically ranges from 4 to 18 carbons in length.[2][5][9] This variability in chain length is a critical determinant of signal specificity. Furthermore, the acyl chain can be saturated or contain one or more double bonds, adding another layer of structural diversity.[5][10]

Substitutions at the C3 Position

A common modification to the acyl chain occurs at the third carbon (C3), which can be unsubstituted, or feature a hydroxyl (-OH) or an oxo (=O) group.[5][7] These substitutions significantly influence the molecule's polarity and its interaction with the cognate LuxR-type receptor protein.[5]

Atypical Acyl Chains and Alternative Structures

Quantitative Overview of HSL Structural Diversity

The following tables summarize the diversity of HSL structures identified in various bacterial species, providing a quantitative perspective on their natural variability.

| Table 1: Common Acyl Chain Modifications in Homoserine Lactones | |

| Modification Type | Description |

| Acyl Chain Length | Varies from C4 to C18.[2][5][9] |

| C3-Substitution | Can be unsubstituted, a hydroxyl group (-OH), or an oxo group (=O).[5][7] |

| Unsaturation | Presence of one or more double bonds in the acyl chain.[5][10] |

| Branching | Methyl branches on the acyl chain.[5] |

| Table 2: Examples of HSL Diversity in Different Bacterial Species | |||

| Bacterial Species | HSL Molecule(s) Produced | Acyl Chain Length | C3-Substitution |

| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | Oxo |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), N-butanoyl-L-homoserine lactone (C4-HSL) | C12, C4 | Oxo, Unsubstituted |

| Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | C8 | Oxo |

| Chromobacterium violaceum | N-hexanoyl-L-homoserine lactone (C6-HSL), N-octanoyl-L-homoserine lactone (C8-HSL) | C6, C8 | Unsubstituted |

| Sinorhizobium meliloti | Produces a range of long-chain HSLs including C16-HSL and 3-oxo-C16:1-HSL.[10] | C16 | Unsubstituted, Oxo |

| Rhodobacter capsulatus | Produces long-chain HSLs.[6] | >C8 | Unsubstituted |

Experimental Protocols for HSL Research

The study of HSLs necessitates robust methodologies for their extraction, purification, structural elucidation, and bioactivity assessment.

Extraction and Purification of HSLs

Objective: To isolate HSLs from bacterial culture supernatants.

Protocol:

-

Culture Growth and Supernatant Collection: Inoculate a suitable bacterial strain in an appropriate liquid medium and incubate until the late logarithmic or early stationary phase of growth.[14] Harvest the culture supernatant by centrifugation to pellet the bacterial cells.[14]

-

Liquid-Liquid Extraction (LLE):

-

Acidify the supernatant with an acid like acetic acid.

-

Perform repeated extractions using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[3][14] Ethyl acetate is a commonly used and effective solvent.[14]

-

Pool the organic extracts.[14]

-

-

Drying and Concentration: Remove the organic solvent from the pooled extracts using a rotary evaporator.[3]

-

Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent like acetonitrile (B52724) or methanol (B129727) for further analysis.[14]

-

(Optional) Solid-Phase Extraction (SPE) for Further Purification:

-

Condition a C18 reverse-phase SPE cartridge with methanol followed by deionized water.[14]

-

Load the resuspended extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.[14]

-

Elute the bound HSLs with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).[14]

-

Evaporate the eluent and resuspend the purified HSLs.[14]

-

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Objective: To determine the precise chemical structure of isolated HSLs.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the rapid and specific identification and quantification of HSLs directly from biological samples.[15]

-

Protocol: The purified HSL extract is injected into an HPLC system for separation, followed by in-line detection with a mass spectrometer. Precursor ion scanning for the characteristic lactone ring fragment (m/z 102) can be used to specifically identify HSLs in a complex mixture.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively determine the three-dimensional structure of purified HSLs.

-

Protocol: A sufficient quantity of the purified HSL is required. 1H NMR and 13C NMR spectra are acquired. Key correlations, such as those observed in COSY and HMBC experiments, can confirm the lactone ring structure and the nature of the acyl chain.[10]

-

Bioassays for HSL Activity

Objective: To determine the biological activity of HSLs using reporter strains.

Protocol using Chromobacterium violaceum CV026:

-

Prepare Luria-Bertani (LB) agar (B569324) plates.

-

Create a lawn of the C. violaceum CV026 reporter strain on the agar surface. This strain is a mutant that cannot produce its own HSLs but will produce the purple pigment violacein (B1683560) in response to exogenous short-chain HSLs.

-

Punch wells into the agar.

-

Add the cell-free culture filtrates or purified HSL samples to the wells.[16]

-

Incubate the plates at 30°C for 24-48 hours.

-

The appearance of a purple halo around a well indicates the presence of HSLs with biological activity.[16]

Ultrasensitive Bioassay using Agrobacterium tumefaciens:

An ultrasensitive bioassay system has been developed in Agrobacterium tumefaciens by overproducing the HSL receptor TraR.[17] This system can detect a diverse range of HSLs at very low concentrations.[17]

Visualizing HSL-Mediated Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in HSL research.

Caption: A simplified diagram of a LuxI/LuxR-type quorum sensing circuit.

Caption: Workflow for the extraction and purification of HSLs.

References

- 1. Molecular Mechanisms and Applications of N-Acyl this compound-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl this compound - Wikipedia [en.wikipedia.org]

- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acyl this compound-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Large Diversity and Original Structures of Acyl-Homoserine Lactones in Strain MOLA 401, a Marine Rhodobacteraceae Bacterium [frontiersin.org]

- 11. archimer.ifremer.fr [archimer.ifremer.fr]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylthis compound-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Homoserine Lactones: A Technical Guide for Researchers

An in-depth exploration of the enzymatic machinery, regulatory circuits, and key experimental methodologies for the study of homoserine lactone signaling molecules.

This technical guide provides a comprehensive overview of the biosynthesis of N-acyl homoserine lactones (AHLs), a class of signaling molecules pivotal to quorum sensing in Gram-negative bacteria. Understanding this pathway is fundamental for the development of novel therapeutic strategies aimed at disrupting bacterial communication and virulence. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core biosynthetic pathway, its regulation, and the experimental protocols necessary for its investigation.

The Core Biosynthetic Pathway of Homoserine Lactones

The synthesis of AHLs is primarily catalyzed by a conserved family of enzymes known as LuxI-type synthases.[1][2][3] These enzymes utilize two fundamental substrates: S-adenosyl-L-methionine (SAM), which serves as the donor of the this compound ring, and an acylated acyl carrier protein (acyl-ACP) or, in some instances, an acyl-Coenzyme A (acyl-CoA), which provides the fatty acyl side chain.[1][4] The acyl chain of AHLs exhibits significant variability, typically ranging from 4 to 18 carbons in length, and can feature modifications such as 3-oxo or 3-hydroxy substitutions.[1][2]

The enzymatic reaction is understood to proceed via a two-step mechanism:

-

Acylation of SAM: The α-amino group of SAM executes a nucleophilic attack on the carbonyl carbon of the acyl-ACP or acyl-CoA thioester. This initial step results in the formation of an acylated SAM intermediate and the liberation of the free acyl carrier protein or Coenzyme A.[1]

-

Lactonization: Following acylation, an intramolecular cyclization occurs. The carboxylate of the methionine moiety of the acylated SAM intermediate attacks the γ-carbon of the same molecule. This reaction leads to the formation of the characteristic this compound ring and the release of 5'-methylthioadenosine (MTA).[1]

The specificity of the LuxI synthase for a particular acyl-ACP or acyl-CoA substrate is a key determinant of the type of AHL molecule produced by a given bacterial species.

Figure 1: Core biosynthesis pathway of N-acyl homoserine lactones.

Regulation of this compound Synthesis: The LuxI/LuxR Circuit

The production of AHLs is often intricately regulated, most commonly through a positive feedback loop involving a cognate LuxR-type transcriptional regulator.[5][6] This regulatory mechanism, known as the LuxI/LuxR quorum sensing circuit, allows bacteria to coordinate gene expression in a cell-density-dependent manner.

The canonical LuxI/LuxR circuit operates as follows:

-

Basal Expression: The luxI gene is expressed at a low, basal level, leading to the synthesis of a small amount of AHL.

-

AHL Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL signal rises.

-

LuxR Activation: Once a threshold concentration is reached, AHLs diffuse back into the cytoplasm and bind to the LuxR protein, which is often unstable in the absence of its cognate AHL.[6]

-

Transcriptional Activation: The AHL-LuxR complex undergoes a conformational change and dimerization, enabling it to bind to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[6]

-

Positive Feedback: A key target of the activated LuxR-AHL complex is the promoter of the luxI gene itself, leading to a rapid amplification of AHL synthesis. This positive feedback loop ensures a synchronized response across the bacterial population.

-

Regulation of Target Genes: The LuxR-AHL complex also regulates the expression of a suite of other genes, often involved in processes such as biofilm formation, virulence factor production, and secondary metabolite synthesis.[2][5][7]

Figure 2: The LuxI/LuxR quorum sensing circuit.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to AHL synthesis, including the kinetic properties of a representative LuxI synthase and the AHL production profiles of various bacterial species.

Table 1: Kinetic Parameters of Vibrio fischeri LuxI Synthase

| Substrate | Km (µM) | Vmax (mol product/min/mol enzyme) |

| Hexanoyl-ACP | 9.6 | 1.1 |

| S-adenosyl-L-methionine | 130 | 1.1 |

Data obtained from Schaefer et al. (1996). The Vmax was calculated based on the activity of a purified maltose-binding protein-LuxI fusion.

Table 2: Quantitative Analysis of AHL Production by Various Gram-Negative Bacteria

| Bacterial Species | AHL Produced | Concentration (nM) |

| Pseudomonas aeruginosa PA14 | 3-oxo-C12-HSL | 1500 ± 200 |

| C4-HSL | 3000 ± 500 | |

| Burkholderia cepacia K56-2 | C8-HSL | 800 ± 100 |

| C10-HSL | 200 ± 50 | |

| Erwinia carotovora | 3-oxo-C6-HSL | 5000 ± 1000 |

| Pantoea stewartii | 3-oxo-C6-HSL | 2500 ± 500 |

| Rhodobacter sphaeroides | C14-HSL | 100 ± 20 |

Data adapted from Patel et al. (2016). Concentrations represent peak levels detected in culture supernatants and are subject to variation based on growth conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of AHL biosynthesis.

Purification of Recombinant LuxI Synthase

This protocol describes a general workflow for the expression and purification of a His-tagged LuxI-type synthase from Escherichia coli.

-

Cloning and Expression Vector: The luxI gene of interest is PCR amplified and cloned into an expression vector, such as pET28a, which incorporates an N-terminal or C-terminal hexahistidine (His6) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial Culture and Induction: A single colony of the transformed E. coli is used to inoculate Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an optical density at 600 nm (OD600) of 0.5-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for 4-16 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme) and incubated on ice for 30 minutes. The cells are then lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). The supernatant containing the soluble His-tagged LuxI is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: The His-tagged LuxI synthase is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay. The purified protein should be stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

In Vitro AHL Synthesis Assay

This assay measures the activity of a purified LuxI synthase by monitoring the production of AHLs.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL final volume) contains:

-

Purified LuxI synthase (0.1-2 µM)

-

S-adenosyl-L-methionine (SAM) (200-500 µM)

-

Acyl-ACP or Acyl-CoA (10-200 µM)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl)

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates. The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: The reaction is terminated by the addition of an equal volume of acidified ethyl acetate (B1210297) (e.g., with 0.1% formic acid). The mixture is vortexed vigorously, and the phases are separated by centrifugation. The organic (upper) phase containing the AHLs is carefully collected. This extraction is typically repeated twice more.

-

Sample Preparation: The pooled organic extracts are dried under a stream of nitrogen gas. The dried residue is then redissolved in a small volume of a suitable solvent (e.g., 50% methanol (B129727) or acetonitrile) for analysis.

-

AHL Detection and Quantification: The synthesized AHLs are detected and quantified by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) as described in the following protocol.

AHL Extraction from Bacterial Culture and Quantification by LC-MS/MS

This protocol details the extraction of AHLs from a bacterial culture supernatant and their subsequent quantification.

-

Culture Preparation: The bacterial strain of interest is grown in a suitable liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).

-

Supernatant Collection: The bacterial culture is centrifuged (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells. The supernatant is carefully collected.

-

Liquid-Liquid Extraction: The supernatant is extracted three times with an equal volume of acidified ethyl acetate (0.1% v/v formic acid). The mixture is vigorously shaken and the phases are separated by centrifugation or in a separatory funnel.

-

Drying and Reconstitution: The organic phases are pooled and evaporated to dryness under a stream of nitrogen or using a rotary evaporator. The dried extract is reconstituted in a known volume of a suitable solvent (e.g., 20% acetonitrile) for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: The extracted AHLs are separated using reverse-phase HPLC on a C18 column. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B), run on a gradient.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: AHLs are typically detected using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). This involves monitoring the transition of the precursor ion ([M+H]+) to a characteristic product ion (often the lactone ring fragment at m/z 102).

-

Quantification: Absolute quantification is achieved by comparing the peak areas of the detected AHLs to a standard curve generated using synthetic AHL standards of known concentrations.

-

Figure 3: Experimental workflow for AHL extraction and quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acyl this compound-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Homoserine Lactone Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acyl Homoserine Lactone (AHL) signaling, a cornerstone of bacterial communication, governs a vast array of collective behaviors in Gram-negative bacteria. This process, known as quorum sensing, allows individual bacterial cells to sense their population density and, in response, coordinately regulate gene expression.[1][2][3][4][5] This intricate signaling network is pivotal in processes such as biofilm formation, virulence factor production, and symbiosis, making it a prime target for novel therapeutic interventions.[6][7][8] This guide provides a comprehensive technical overview of the core mechanisms of AHL signaling, detailed experimental protocols for its study, and a summary of key quantitative data.

The Core Mechanism of this compound Signaling

The canonical AHL signaling circuit is elegantly simple in its design, yet remarkably sophisticated in its function. It primarily revolves around two key protein families: the LuxI-type AHL synthases and the LuxR-type transcriptional regulators.[9][10][11]

2.1. Synthesis of Acyl-Homoserine Lactones (AHLs)

AHL signal molecules are synthesized in the bacterial cytoplasm by LuxI-family synthases. These enzymes catalyze the ligation of a fatty acyl group, derived from cellular fatty acid pools and typically carried by an acyl carrier protein (acyl-ACP), with S-adenosylmethionine (SAM), which provides the this compound moiety.[12][13][14][15] The specificity of the LuxI synthase determines the length and modification of the acyl chain, leading to a diverse array of AHL molecules that can confer species-specific signaling.[4][9]

2.2. Signal Diffusion and Accumulation

Once synthesized, the small, lipophilic AHL molecules can freely diffuse across the bacterial cell membrane and into the extracellular environment.[1] At low cell densities, the concentration of AHLs remains below a critical threshold. As the bacterial population grows, the extracellular concentration of AHLs increases proportionally.[1][3]

2.3. Signal Perception and Gene Regulation

When the AHL concentration reaches a threshold, the signaling molecules diffuse back into the cells and bind to their cognate LuxR-type receptors in the cytoplasm.[1][3] LuxR-family proteins are transcriptional regulators that typically exist in an inactive state in the absence of their cognate AHL.[16] Binding of the AHL induces a conformational change in the LuxR protein, promoting its dimerization and enabling it to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[1][17] This binding event then either activates or represses the transcription of downstream genes, leading to a coordinated change in the population's behavior.[3][10] A common feature of many LuxI/R systems is a positive feedback loop, where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the AHL signal.[1][3]

Quantitative Aspects of AHL Signaling

The efficacy of AHL signaling is underpinned by precise quantitative parameters, including the binding affinity between AHLs and their receptors, and the threshold concentrations required for activating a response.

3.1. LuxR-AHL Binding Affinities

The specificity of AHL signaling is largely determined by the binding affinity between a particular LuxR-type protein and its cognate AHL molecule. This is typically quantified by the dissociation constant (Kd), with lower values indicating a higher affinity.

| LuxR Homolog | Cognate AHL | Dissociation Constant (Kd) | Bacterial Species |

| LuxR | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | ~100 nM | Vibrio fischeri |

| TraR | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Not explicitly found | Agrobacterium tumefaciens |

| LasR | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Not explicitly found | Pseudomonas aeruginosa |

| RhlR | N-butanoyl-L-homoserine lactone (C4-HSL) | Not explicitly found | Pseudomonas aeruginosa |

3.2. AHL Concentration Thresholds for Quorum Sensing Activation

The activation of quorum sensing-dependent gene expression occurs when the concentration of AHLs surpasses a specific threshold. This threshold can vary between different bacterial species and is influenced by environmental factors.

| Bacterial Species | AHL Molecule | Threshold Concentration |

| Vibrio fischeri | 3-oxo-C6-HSL | Nanomolar range |

| Pseudomonas aeruginosa | 3-oxo-C12-HSL | ~5 µM in laboratory media |

| Agrobacterium tumefaciens | 3-oxo-C8-HSL | ~5 nM |

3.3. Gene Expression Changes in Response to AHL Signaling

The binding of the LuxR-AHL complex to DNA can lead to significant changes in the expression levels of target genes. The magnitude of this change is often expressed as a fold change.

| Bacterial Species | Gene(s) | Fold Change in Expression |

| Pseudomonas aeruginosa | lasB (elastase) | > 60-fold activation |

| Hafnia alvei | sdhC/fumA | Downregulation |

| Hafnia alvei | folA/folM | Upregulation |

Experimental Protocols

The study of AHL signaling employs a variety of biochemical and genetic techniques. Below are detailed protocols for several key experiments.

4.1. In Vitro Enzymatic Synthesis of Acyl-Homoserine Lactones (AHLs)

This protocol describes the synthesis of AHLs using a purified LuxI-type synthase.[12][13]

-

Materials:

-

Purified LuxI-type synthase

-

S-adenosylmethionine (SAM)

-

Acyl-Acyl Carrier Protein (Acyl-ACP) or Acyl-Coenzyme A (Acyl-CoA)

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

-

Quenching solution (e.g., 10% formic acid)

-

Ethyl acetate (B1210297) (for extraction)

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, SAM, and the acyl-ACP or acyl-CoA substrate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C).

-

Initiate the reaction by adding the purified LuxI-type synthase.

-

Incubate the reaction for a specific time period (e.g., 1-4 hours).

-

Stop the reaction by adding the quenching solution.

-

Extract the synthesized AHLs from the aqueous reaction mixture using an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried AHLs in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

-

4.2. Purification of AHLs by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of synthesized or extracted AHLs using reversed-phase HPLC.[18][19][20][21]

-

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

AHL standards

-

-

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the resuspended AHL sample onto the column.

-

Elute the AHLs using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% B over 30 minutes.

-

Monitor the elution profile at a wavelength of 210 nm.

-

Collect fractions corresponding to the peaks of interest.

-

Verify the identity and purity of the collected fractions by comparing their retention times to those of known AHL standards and/or by subsequent analysis with mass spectrometry.

-

4.3. Quantitative AHL Reporter Assay using an E. coli Biosensor

This protocol describes the use of a genetically engineered E. coli strain to quantify AHL concentrations.[22][23] The biosensor strain typically contains a plasmid with a LuxR-family gene and a reporter gene (e.g., lacZ or gfp) under the control of a lux box-containing promoter.

-

Materials:

-

E. coli AHL biosensor strain

-

LB medium with appropriate antibiotics

-

AHL standards of known concentrations

-

Samples containing unknown AHL concentrations

-

96-well microtiter plate

-

Plate reader for measuring absorbance or fluorescence

-

-

Procedure:

-

Grow an overnight culture of the E. coli biosensor strain.

-

Inoculate fresh LB medium with the overnight culture and grow to early to mid-exponential phase.

-

In a 96-well plate, prepare a serial dilution of the AHL standards.

-

Add the samples with unknown AHL concentrations to separate wells.

-

Add the prepared E. coli biosensor culture to all wells.

-

Incubate the plate at the appropriate temperature (e.g., 30°C) for a specific time (e.g., 4-6 hours) to allow for reporter gene expression.

-

Measure the reporter gene activity (e.g., β-galactosidase activity using a colorimetric substrate or GFP fluorescence).

-

Construct a standard curve by plotting the reporter activity against the concentration of the AHL standards.

-

Determine the concentration of AHL in the unknown samples by interpolating their reporter activity on the standard curve.

-

4.4. Chromatin Immunoprecipitation (ChIP) for LuxR-type Regulators in Bacteria

This protocol is adapted for the study of LuxR-type protein binding to DNA in bacteria.[19][24][25][26][27]

-

Materials:

-

Bacterial culture expressing the LuxR-type protein of interest

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer with lysozyme (B549824) and protease inhibitors

-

Sonication equipment

-

Antibody specific to the LuxR-type protein

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target and control DNA regions

-

-

Procedure:

-

Grow the bacterial culture to the desired cell density and induce expression of the LuxR protein if necessary. Add the specific AHL to activate the LuxR protein.

-

Cross-link protein-DNA complexes by adding formaldehyde to the culture and incubating for a short period (e.g., 15-30 minutes).

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells by centrifugation and wash them.

-

Lyse the cells using a buffer containing lysozyme.

-

Shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Clarify the lysate by centrifugation.

-

Immunoprecipitate the LuxR-DNA complexes by incubating the sheared chromatin with an antibody specific to the LuxR protein overnight.

-

Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating the eluate with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Quantify the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the target promoter regions (containing lux boxes) and a negative control region.

-

Visualization of Key Component Relationships

The interplay between the different components of the AHL signaling system can be visualized to better understand their logical connections.

Conclusion

The mechanism of this compound signaling represents a paradigm of intercellular communication in the bacterial world. A thorough understanding of its core components, quantitative parameters, and the experimental methodologies used for its investigation is crucial for researchers in microbiology and drug development. The intricate and highly regulated nature of this system offers numerous potential targets for the development of novel anti-virulence therapies that disrupt bacterial communication rather than directly killing the cells, a strategy that may circumvent the rapid evolution of antibiotic resistance. Continued research into the nuances of AHL signaling across different bacterial species will undoubtedly unveil further complexities and opportunities for therapeutic intervention.

References

- 1. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. Quorum sensing going wild - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)this compound Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 15. Quorum Quenching in Agrobacterium tumefaciens: Chance or Necessity? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peerj.com [peerj.com]

- 17. Functions and regulation of quorum-sensing in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 22. Frontiers | Functions and regulation of quorum-sensing in Agrobacterium tumefaciens [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 25. pnas.org [pnas.org]

- 26. vliz.be [vliz.be]

- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to Exploratory Studies on Homoserine Lactone Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of N-acyl homoserine lactones (AHLs) as key signaling molecules in bacterial quorum sensing (QS). It details the core mechanisms of AHL-mediated gene regulation, presents quantitative data on their activity, and offers detailed protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in microbiology, drug discovery, and biotechnology.

Core Concepts of Homoserine Lactone Function in Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. The canonical AHL-based QS system is the LuxI/LuxR system, first identified in Vibrio fischeri.[1]

The fundamental components of this system are:

-

LuxI-type synthases: These enzymes are responsible for synthesizing AHL molecules. They utilize S-adenosyl-L-methionine (SAM) for the this compound ring and an acylated acyl carrier protein (acyl-ACP) for the variable acyl side chain.[2]

-

AHL signal molecules: These molecules consist of a conserved this compound ring and a variable acyl chain, which can differ in length (typically C4 to C18), saturation, and substitutions at the C3 position (e.g., 3-oxo or 3-hydroxy groups).[3] This structural diversity allows for species-specific communication.

-

LuxR-type receptors: These are intracellular transcriptional regulators that bind to their cognate AHLs. Upon binding, the LuxR-AHL complex typically dimerizes and binds to specific DNA sequences known as lux boxes in the promoter regions of target genes, thereby activating or repressing their transcription.[4]

This coordinated gene expression regulates a wide array of phenotypes, including biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.[5]

Quantitative Analysis of this compound Activity

The efficacy of AHLs as signaling molecules and the potency of their inhibitors are determined through quantitative assays. The following tables summarize key quantitative data for various AHLs and their antagonists.

Table 1: Half-maximal Effective Concentrations (EC50) of N-Acyl Homoserine Lactones for Receptor Activation

| N-Acyl this compound (AHL) | Target Receptor | Bacterial Reporter Strain | EC50 (µM) | Reference |

| N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) | LuxR | E. coli JM109/pSB401 | 0.04 | [6] |

| N-(3-Oxoheptanoyl)-L-homoserine lactone (3O-C7-HSL) | LuxR | E. coli JM109/pSB401 | 0.02 | [6] |

| N-(3-Oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) | LuxR | E. coli JM109/pSB401 | 0.03 | [6] |

| N-(3-Oxononanoyl)-L-homoserine lactone (3O-C9-HSL) | LuxR | E. coli JM109/pSB401 | 0.1 | [6] |

| N-Butanoyl-L-homoserine lactone (C4-HSL) | RhlR | P. aeruginosa | ~1.0 | [7] |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | CviR | C. violaceum | ~0.5 | [8] |

| N-Octanoyl-L-homoserine lactone (C8-HSL) | SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | 0.003 | [6] |

| N-Decanoyl-L-homoserine lactone (C10-HSL) | SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | 0.002 | [6] |

| N-Dodecanoyl-L-homoserine lactone (C12-HSL) | SdiA | S. enterica serovar Typhimurium 14028/pJNS25 | 0.001 | [6] |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound Antagonists

| Inhibitor | Target Receptor | Bacterial Strain | IC50 (µM) | Reference |

| N-(4-Bromophenylacetanoyl)-L-homoserine lactone | LasR | P. aeruginosa | 116 | [6] |

| PD12 (2,5-disubstituted tetrazole) | LasR | P. aeruginosa | 0.03 | [9] |

| 3-Iodo-N-phenylpropionyl-L-homoserine lactone (3-I PPHL E33) | LuxR | V. fischeri | 0.47 | [10] |

| 3-Bromo-N-phenylpropionyl-L-homoserine lactone (3-Br PPHL E31) | LuxR | V. fischeri | 0.47 | [10] |

| 3-Trifluoromethyl-N-phenylpropionyl-L-homoserine lactone (3-CF3 PPHL E36) | LuxR | V. fischeri | 0.47 | [10] |

| C12-d-homocysteine thiolactone | RhlI | P. aeruginosa | 11 | [11] |

| 3-oxoC12-l-homocysteine thiolactone | RhlI | P. aeruginosa | 621 | [11] |

| J8-C8 | TofI | B. glumae | ~35 | [12] |

| E9C-3oxoC6 | TofR | B. glumae | ~12 | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in AHL-mediated quorum sensing and the methodologies to study them is crucial for a deeper understanding.

Caption: The LuxI/LuxR signaling pathway in Gram-negative bacteria.

Caption: A typical experimental workflow for the study of homoserine lactones.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of diverse this compound synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of a focused library of N-aryl L-homoserine lactones reveals a new set of potent quorum sensing modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Acyl this compound Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

"Homoserine lactone nomenclature and classification"

An in-depth technical guide on the core principles of Homoserine lactone nomenclature and classification, designed for researchers, scientists, and drug development professionals.

N-Acyl Homoserine Lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively alter gene expression.[1][4] This coordinated behavior allows bacteria to function as multicellular communities, regulating processes such as biofilm formation, virulence factor production, and bioluminescence.[2][5] An AHL molecule consists of a conserved this compound (HSL) ring attached to an acyl side chain, which varies in length and substitution, providing specificity to the signal.[1][6] Understanding the nomenclature and classification of these molecules is fundamental to the study of bacterial communication and the development of novel antimicrobial strategies that disrupt it.

Nomenclature of N-Acyl Homoserine Lactones

The systematic naming of AHLs is based on the chemical structure of the molecule, specifically the composition of the acyl side chain attached to the this compound ring.[7]

-

Core Structure : The foundational structure is a this compound ring, a five-membered ring derived from the amino acid methionine.[5][8] The biologically active form is the L-enantiomer.[9]

-

Acyl Chain Length : The length of the carbon chain in the acyl group is the primary determinant. It is denoted by "C" followed by the number of carbon atoms (e.g., C6 for a hexanoyl chain, C8 for an octanoyl chain).[1][6] Acyl chains typically range from 4 to 18 carbons in length.[5][6]

-

Acyl Chain Modifications : Substitutions on the acyl chain, most commonly at the third carbon (C3), are specified as prefixes.[6][7]

For example, a molecule with a hexanoyl (6-carbon) chain and a ketone group at the third carbon attached to an L-homoserine lactone ring is named N-(3-oxohexanoyl)-L-homoserine lactone , commonly abbreviated as 3-oxo-C6-HSL .

Table 1: Common N-Acyl Homoserine Lactones and Their Nomenclature

| Abbreviation | Full Chemical Name | Acyl Chain Length | C3 Substitution |

| C4-HSL | N-butanoyl-L-homoserine lactone | 4 | None |

| C6-HSL | N-hexanoyl-L-homoserine lactone | 6 | None |

| 3-oxo-C6-HSL | N-(3-oxohexanoyl)-L-homoserine lactone | 6 | Oxo |

| C8-HSL | N-octanoyl-L-homoserine lactone | 8 | None |

| 3-oxo-C8-HSL | N-(3-oxooctanoyl)-L-homoserine lactone | 8 | Oxo |

| 3-hydroxy-C8-HSL | N-(3-hydroxyoctanoyl)-L-homoserine lactone | 8 | Hydroxy |

| C10-HSL | N-decanoyl-L-homoserine lactone | 10 | None |

| C12-HSL | N-dodecanoyl-L-homoserine lactone | 12 | None |

| 3-oxo-C12-HSL | N-(3-oxododecanoyl)-L-homoserine lactone | 12 | Oxo |

Classification of N-Acyl Homoserine Lactones

AHLs are broadly classified based on the length of their acyl side chain, a feature that often correlates with their biological activity and transport mechanism.

-

Short-Chain AHLs : These molecules possess acyl chains with 4 to 8 carbon atoms (C4-C8). They are generally more water-soluble and are often thought to diffuse freely across the bacterial cell membrane.[2]

-

Long-Chain AHLs : These molecules feature acyl chains with more than 8 carbon atoms (C10-C18). Their increased hydrophobicity may necessitate active transport mechanisms to cross the cell membrane.[1][6]

This structural diversity allows for a high degree of signaling specificity, as the cognate LuxR-type receptor proteins in different bacterial species are often highly selective for AHLs with specific chain lengths and modifications.[1]

AHL Signaling Pathway: The LuxI/LuxR Model

The canonical AHL-mediated quorum sensing circuit involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that senses it.[1][11]

-

Synthesis : The LuxI-family synthase synthesizes a specific AHL molecule using S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) as substrates.[5]

-

Accumulation : As the bacterial population grows, the LuxI synthase continuously produces AHLs. These molecules can diffuse or be transported out of the cell, accumulating in the extracellular environment.[4][11]

-

Sensing and Binding : When the extracellular AHL concentration reaches a critical threshold, the molecules diffuse back into the bacterial cytoplasm and bind to their cognate LuxR-family receptor protein.[4]

-

Activation and Gene Regulation : The binding of AHL induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes.[11] The LuxR-AHL complex then acts as a transcriptional activator (or sometimes a repressor) to regulate the expression of target genes.[1][11]

Caption: The canonical LuxI/LuxR AHL-mediated quorum sensing circuit in Gram-negative bacteria.

Experimental Protocols for AHL Analysis

The detection, characterization, and quantification of AHLs are critical for studying quorum sensing. Methodologies typically involve extraction from bacterial cultures followed by analysis using biosensors or analytical chemistry techniques.

Protocol: AHL Extraction from Bacterial Culture Supernatant

This protocol describes a standard liquid-liquid extraction method for isolating AHLs from bacterial cultures for subsequent analysis.[12][13][14]

-

Culture Growth : Grow the bacterium of interest in an appropriate liquid medium to the stationary phase, when AHL production is typically maximal.

-

Cell Removal : Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[12]

-

Supernatant Collection : Carefully decant the cell-free supernatant into a sterile vessel. For complete removal of cells, the supernatant may be passed through a 0.22 µm filter.[12]

-

Solvent Extraction : Transfer the supernatant to a separatory funnel. Add an equal volume of an appropriate organic solvent, typically acidified ethyl acetate (B1210297) (containing 0.1-0.5% acetic or formic acid to prevent lactone ring hydrolysis).[12][14]

-

Phase Separation : Shake the funnel vigorously for 1-2 minutes, venting periodically. Allow the aqueous and organic layers to separate.

-

Collection : Collect the organic phase (the top layer for ethyl acetate). Repeat the extraction process on the aqueous phase 1-2 more times to maximize yield.[15]

-

Drying and Concentration : Pool the organic extracts and dry them over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove residual water.[15] Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.[14][15]

-

Reconstitution : Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.[12][15] Store the final extract at -20°C.

Caption: Standard experimental workflow for the extraction of AHLs from bacterial supernatants.

Protocol: AHL Detection and Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful technique for the separation, identification, and precise quantification of AHLs in complex mixtures.[16][17]

-

Sample Preparation : Use an AHL extract prepared as described in Protocol 5.1.

-

Chromatographic Separation : Inject the sample onto an HPLC system equipped with a reverse-phase C18 column.[15][18]

-

Elution : Separate the AHLs using a gradient elution with two mobile phases.[15]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

A typical gradient might run from a low percentage of B (e.g., 10-20%) to a high percentage (e.g., 95-100%) over 15-30 minutes to elute AHLs of varying hydrophobicity.[18]

-

-

Mass Spectrometry Detection : Analyze the column eluent using a mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode.

-

Identification : Identify AHLs based on two criteria:

-

Retention Time : The time at which the compound elutes from the column, compared to a known analytical standard.

-

Mass-to-Charge Ratio (m/z) : For initial identification, monitor for the parent ion. For confirmation, use tandem MS (MS/MS) to fragment the parent ion and detect characteristic daughter ions. A common fragment for AHLs corresponds to the protonated this compound ring (m/z = 102).[16][17]

-

-

Quantification : Calculate the concentration of each identified AHL by integrating the area of its chromatographic peak and comparing it to a standard curve generated from known concentrations of pure AHL standards.[19]

Table 2: Typical Parameters for LC-MS/MS Analysis of AHLs

| Parameter | Typical Setting/Value |

| HPLC System | |

| Column | Reverse-phase C18 (e.g., 2.1 x 100 mm, <3 µm particle size)[15][18] |

| Mobile Phase A | Water + 0.1% Formic Acid[15] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[15] |

| Flow Rate | 0.2 - 0.4 mL/min[17] |

| Column Temperature | 30 - 40°C[17] |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[18] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion Scan | Scanning for daughter ion m/z 102 for discovery[16][17] |

| Collision Energy | 15 - 30 V (optimized for each specific AHL)[16][17] |

References

- 1. Molecular Mechanisms and Applications of N-Acyl this compound-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl this compound-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acyl this compound - Wikipedia [en.wikipedia.org]

- 6. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homoserine Lactones - Chemodex [chemodex.com]

- 8. This compound | C4H7NO2 | CID 73509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Homoserine lactone | C4H7NO2 | CID 445963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone | C20H33NO4 | CID 71684661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Isolation and Characterization of N-acyl this compound-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 14. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 17. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

The Dawn of Luminous Life: An In-depth Technical Guide to the Early Research on Vibrio fischeri and Bioluminescence

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the marine bacterium Vibrio fischeri and its fascinating ability to produce light. We will explore the seminal experiments that led to the discovery of bioluminescence regulation and the concept of quorum sensing, a cornerstone of modern microbiology with profound implications for drug development. This document provides a detailed look at the core experimental protocols, quantitative data from early studies, and the conceptual evolution of our understanding of this remarkable biological phenomenon.

Introduction: The Enigma of "Shining" Bacteria

In the mid-20th century, the observation that certain marine bacteria, such as Vibrio fischeri (then also known as Photobacterium fischeri), only emit light at high population densities was a perplexing biological puzzle.[1][2] Early investigators noted that when these bacteria were grown in a liquid culture, there was a significant lag in light production, which would then increase dramatically during the late exponential phase of growth.[2] This density-dependent bioluminescence hinted at a sophisticated intercellular communication system, a concept that was revolutionary at the time.

The groundbreaking work of researchers like J. Woodland Hastings and Kenneth Nealson in the late 1960s and early 1970s laid the groundwork for our current understanding. They termed the phenomenon "autoinduction," proposing that the bacteria themselves produce and release a substance into the medium that, upon reaching a critical concentration, induces the synthesis of the light-producing enzyme, luciferase.[1][3][4][5][6] This concept of a diffusible "autoinducer" was the genesis of the field we now know as quorum sensing.

Quantitative Analysis of Autoinduction

The early studies meticulously quantified the relationship between bacterial growth and light emission. The data consistently demonstrated a disconnect between the increase in cell number and the onset of bioluminescence, providing the first quantitative evidence for a cell-density dependent regulatory mechanism.

Table 1: Growth and Luminescence of Vibrio fischeri in Complex Medium

| Time (hours) | Cell Density (cells/mL, approx.) | In Vivo Bioluminescence (quanta/sec/mL, approx.) |

| 0 | 1 x 10⁷ | 1 x 10⁷ |

| 1 | 5 x 10⁷ | 1 x 10⁷ |

| 2 | 3 x 10⁸ | 5 x 10⁷ |

| 3 | 2 x 10⁹ | 1 x 10¹⁰ |

| 4 | 8 x 10⁹ | 8 x 10¹⁰ |

| 5 | 1.5 x 10¹⁰ | 1.2 x 10¹¹ |

Data estimated from figures in Nealson, Platt, and Hastings (1970).[4][5][6]

Table 2: Effect of Autoinducer Concentration on Luminescence Induction

| Autoinducer Concentration | Induction of Luminescence |

| < 10 nM | No continued induction |

| ~10 nM | Sufficient for induction (equivalent to 1-2 molecules per cell) |

| ~200 nM | Maximal response |

Data from Kaplan and Greenberg (1985).[2][7]

Key Experimental Protocols

The following protocols are reconstructed from the descriptions provided in seminal papers from the 1970s and early 1980s. They represent the methodologies that were instrumental in uncovering the mechanisms of autoinduction.

Culturing Vibrio fischeri for Autoinduction Experiments

This protocol describes the preparation of the complex and minimal media used in early studies to observe the autoinduction phenomenon.

3.1.1. Complex Seawater Medium:

-

Ingredients:

-

Tryptone: 5 g

-

Yeast Extract: 1 g

-

Glycerol: 3 mL

-

Aged Seawater: 1 L

-

Tris-HCl (pH 7.5): 50 mM (optional, for buffering)

-

-

Procedure:

-

Combine all ingredients in a flask.

-

For solid medium, add 15 g of agar (B569324) per liter.

-

Sterilize by autoclaving.

-

3.1.2. Minimal Seawater Medium:

-

Ingredients:

-

Artificial Seawater (e.g., NaCl, 30 g; MgSO₄·7H₂O, 0.2 g; KCl, 0.1 g; CaCl₂, 0.1 g per liter of distilled water)

-

(NH₄)₂HPO₄: 0.5 g/L

-

Glycerol: 3 mL/L

-

Tris-HCl (pH 7.5): 50 mM

-

-

Procedure:

-

Prepare the artificial seawater base and sterilize.

-

Prepare concentrated stock solutions of ammonium (B1175870) phosphate, glycerol, and Tris buffer, and sterilize separately.

-

Aseptically add the sterile stock solutions to the artificial seawater base before use.

-

Measurement of Bacterial Growth and Bioluminescence

This protocol outlines the methods used to simultaneously monitor bacterial growth and light emission.

-

Materials:

-

Side-arm flasks

-

Shaking incubator

-

Spectrophotometer

-

Photomultiplier photometer

-

-

Procedure:

-

Inoculate a side-arm flask containing the desired medium with an overnight culture of Vibrio fischeri.

-

Incubate the flask with vigorous shaking at a constant temperature (typically 22-25°C).

-

At regular intervals, measure the optical density (OD) of the culture using the side-arm of the flask in a spectrophotometer (e.g., at 660 nm).

-

At the same time points, measure the in vivo bioluminescence by placing the flask in a light-tight chamber connected to a photomultiplier photometer. The light intensity was often expressed in quanta per second.[4][8][9]

-

Preparation and Bioassay of "Conditioned" Medium (Autoinducer)

This protocol describes the foundational experiment to demonstrate the existence of a secreted autoinducer.

-

Materials:

-

Late-log phase culture of Vibrio fischeri

-

Centrifuge

-

Bacterial filter (0.22 µm)

-

Early-log phase culture of Vibrio fischeri (as the assay strain)

-

Photomultiplier photometer

-

-

Procedure:

-

Preparation of Conditioned Medium: a. Grow a culture of Vibrio fischeri into the late exponential or early stationary phase, where bioluminescence is high. b. Pellet the cells by centrifugation. c. Filter the supernatant through a sterile 0.22 µm filter to remove any remaining bacteria. This cell-free supernatant is the "conditioned medium."

-

Autoinducer Bioassay: a. Inoculate a fresh culture of Vibrio fischeri and grow it to an early logarithmic phase where cell density is low and bioluminescence is minimal. b. Add a portion of the conditioned medium to this assay culture. c. As a control, add an equal volume of unconditioned (fresh) medium to a parallel assay culture. d. Immediately and over time, measure the bioluminescence of both the experimental and control cultures. A rapid increase in light production in the culture receiving the conditioned medium demonstrates the presence of the autoinducer.[4][8]

-

Visualizing the Mechanisms of Bioluminescence Regulation

The following diagrams, generated using the DOT language, illustrate the conceptual and molecular models of bioluminescence regulation as they were understood in the early stages of research.

The "Conditioning" of the Medium: The Autoinduction Hypothesis

This workflow illustrates the seminal experiment that demonstrated the existence of a secreted factor responsible for inducing luminescence.

The LuxI/LuxR Signaling Pathway: A Molecular Model

Subsequent genetic and biochemical studies elucidated the molecular machinery behind autoinduction. The LuxI protein synthesizes the autoinducer molecule, which then binds to the LuxR transcriptional activator, leading to the expression of the lux operon and light production.

Conclusion and Future Perspectives

The early research into Vibrio fischeri bioluminescence was a paradigm shift in microbiology. The initial observations of density-dependent light production led to the elegant hypothesis of autoinduction, which was later substantiated by rigorous genetic and biochemical evidence. These foundational studies not only demystified the glowing bacteria but also unveiled a universal mechanism of bacterial communication—quorum sensing.

For drug development professionals, understanding the intricacies of these early experiments provides a fundamental appreciation for the signaling pathways that are now major targets for antimicrobial therapies. The ability to disrupt quorum sensing, and thereby inhibit virulence factor production or biofilm formation in pathogenic bacteria, is a direct legacy of the pioneering work on a humble, light-producing marine organism. The protocols and data presented here serve as a technical guide to the origins of a field that continues to yield critical insights into the microbial world.

References

- 1. Inhibition and Activation of Bacterial Luciferase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Quorum sensing in Vibrio fischeri: probing autoinducer-LuxR interactions with autoinducer analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caister.com [caister.com]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Control of the Synthesis and Activity of the Bacterial Luminescent System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diffusion of autoinducer is involved in regulation of the Vibrio fischeri luminescence system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

Quorum Sensing in Gram-Negative Bacteria: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, secretion, and detection of small signaling molecules called autoinducers.[3] In Gram-negative bacteria, the most common class of autoinducers are N-acyl-homoserine lactones (AHLs).[2] When the bacterial population reaches a "quorum," the concentration of these AHLs surpasses a threshold, triggering a coordinated change in behavior across the community.[4] This synchronized activity is crucial for a variety of processes, including biofilm formation, virulence factor production, and antibiotic resistance, making the interruption of QS a promising strategy for the development of novel antimicrobial therapeutics.[4]

This technical guide provides an in-depth exploration of the core concepts of quorum sensing in Gram-negative bacteria, with a focus on the well-characterized systems in Vibrio fischeri and Pseudomonas aeruginosa. It includes detailed signaling pathways, quantitative data on key processes, and comprehensive experimental protocols for studying these intricate communication networks.

Core Signaling Pathways

The foundational mechanism of AHL-mediated quorum sensing was first elucidated in the marine bacterium Vibrio fischeri, which uses this system to control bioluminescence.[5] This canonical model, known as the LuxI/LuxR circuit, serves as a blueprint for understanding more complex QS systems.[5][6]

The LuxI/LuxR Circuit in Vibrio fischeri

The LuxI/LuxR system is the archetypal quorum-sensing circuit in Gram-negative bacteria.[5] At low cell density, the basal level of AHLs is negligible. As the bacterial population grows, the concentration of AHLs increases.